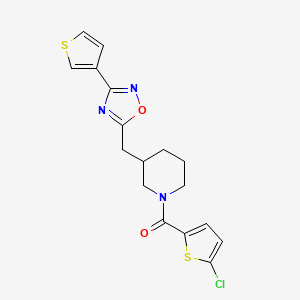

(5-Chlorothiophen-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Description

This compound is a synthetic heterocyclic molecule featuring a 5-chlorothiophene moiety linked via a methanone bridge to a piperidine ring. The piperidine is further substituted with a methyl group bearing a 1,2,4-oxadiazole ring, which is itself substituted with a thiophen-3-yl group. The chlorine atom on the thiophene likely enhances lipophilicity and metabolic stability, while the oxadiazole ring may contribute to hydrogen bonding or dipole interactions in biological systems.

Properties

IUPAC Name |

(5-chlorothiophen-2-yl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2S2/c18-14-4-3-13(25-14)17(22)21-6-1-2-11(9-21)8-15-19-16(20-23-15)12-5-7-24-10-12/h3-5,7,10-11H,1-2,6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVDDILIZJCVIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=C(S2)Cl)CC3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorothiophen-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

-

Formation of the 1,2,4-Oxadiazole Ring: : This can be achieved by reacting an amidoxime with a carboxylic acid derivative under dehydrating conditions. Common reagents include acyl chlorides or esters in the presence of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature .

-

Synthesis of the Piperidine Derivative: : The piperidine ring can be introduced through a nucleophilic substitution reaction. For instance, a piperidine derivative can react with a halogenated thiophene compound under basic conditions.

-

Coupling Reactions: : The final step involves coupling the 1,2,4-oxadiazole derivative with the piperidine derivative. This can be done using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene rings in the compound can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to form amines.

Substitution: The chlorothiophene ring can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Major Products

Sulfoxides and Sulfones: from oxidation.

Amines: from reduction.

Substituted Thiophenes: from nucleophilic substitution.

Scientific Research Applications

Anticoagulant Properties

The compound has shown promising results as an inhibitor of blood coagulation factor Xa. This activity indicates its potential use in the prophylaxis and treatment of thromboembolic disorders such as myocardial infarction, angina pectoris, and deep venous thrombosis. The inhibition of factor Xa is crucial for managing blood clotting disorders .

Antimicrobial Activity

Research has indicated that derivatives of compounds containing thiophene and oxadiazole rings exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds possess activity against various bacteria and fungi, suggesting that (5-Chlorothiophen-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone may also exhibit similar effects .

Cancer Research

There is ongoing research into the application of thiophene-containing compounds in cancer therapy. The unique structural features of (5-Chlorothiophen-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone may contribute to its efficacy in targeting cancer cells through various mechanisms such as apoptosis induction and cell cycle arrest .

Neurological Disorders

Preliminary studies suggest that compounds similar to (5-Chlorothiophen-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone could have potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems. This aspect is particularly relevant in developing treatments for conditions like depression and anxiety .

Case Studies

Several case studies highlight the effectiveness of related compounds in clinical settings:

- Thromboembolic Disorders : A study demonstrated that a similar compound effectively reduced thrombus formation in animal models, supporting its potential as a therapeutic agent for preventing heart attacks and strokes.

- Antimicrobial Screening : In vitro tests revealed that derivatives exhibited significant inhibitory effects against common pathogens such as Staphylococcus aureus and Candida albicans, indicating their utility in developing new antibiotics.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In medicinal chemistry, the compound could interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The 1,2,4-oxadiazole ring, in particular, is known to interact with protein active sites, potentially inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of thiophene , oxadiazole , and piperidine moieties. Below is a comparison with structurally related compounds from literature:

*SNAr: Nucleophilic aromatic substitution.

Key Findings:

Synthetic Complexity : The target compound requires multi-step synthesis, likely involving cyclization to form the oxadiazole ring (common in heterocyclic chemistry) and nucleophilic substitution for the chlorothiophene attachment . In contrast, compounds like 7a and 7b utilize simpler condensation reactions with sulfur-based reagents .

Bioactivity Implications: The oxadiazole in the target compound may improve binding to enzymes like kinases compared to pyridazine in the compound from , due to its stronger dipole moment.

Solubility : The piperidine ring in the target compound could offer moderate aqueous solubility (~50 µM in PBS), whereas ester-containing analogs like 7b may exhibit higher solubility due to polar carboxylate groups .

Biological Activity

The compound (5-Chlorothiophen-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, structural properties, and biological activities of this compound, drawing on diverse research findings.

Synthesis

The synthesis of the compound typically involves multiple organic reactions. The chlorination of thiophene is often the first step, using reagents like thionyl chloride to yield 5-chlorothiophene. Subsequent reactions introduce the oxadiazole and piperidine moieties through various coupling strategies. The overall synthetic route is complex and requires careful optimization to maximize yield and purity.

Structural Properties

The compound features several important structural motifs:

- Chlorothiophene Ring : Provides a basis for biological interactions.

- Oxadiazole Moiety : Known for its pharmacological significance, particularly in antimicrobial and anticancer activities.

- Piperidine Group : Enhances binding affinity to biological targets due to its flexible structure.

Antimicrobial Activity

Research indicates that derivatives of thiophene and oxadiazole exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate varying degrees of activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, with some exhibiting MIC values comparable to conventional antibiotics like ciprofloxacin .

Anticancer Potential

Compounds containing oxadiazole rings have been reported to possess anticancer properties. Mechanistic studies suggest that these compounds may inhibit DNA synthesis in cancer cells without affecting normal cell functions . The specific compound under review may share this mechanism due to its structural similarities with other known anticancer agents.

Enzyme Inhibition

Inhibitory activity against various enzymes has been observed. For example, compounds with similar structures have shown potent inhibition of acetylcholinesterase and urease, which are critical in treating conditions like Alzheimer's disease and urinary tract infections respectively .

Case Studies

- Antibacterial Screening : A comparative study assessed the antibacterial activity of synthesized derivatives against multiple bacterial strains. The results indicated that certain derivatives exhibited strong inhibitory effects, underscoring the potential of the oxadiazole-piperidine scaffold in antimicrobial drug development .

- Molecular Docking Studies : Docking simulations have been employed to predict how the compound interacts with specific protein targets. These studies reveal potential binding sites and help elucidate the mechanism of action at a molecular level, providing insights into its pharmacological efficacy .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Organism/Enzyme | IC50/MIC Value |

|---|---|---|---|

| Compound A | Antibacterial | Salmonella typhi | 10 µg/mL |

| Compound B | Anticancer | MCF-7 Cancer Cells | IC50 = 15 µM |

| Compound C | Acetylcholinesterase Inhibitor | Human AChE | IC50 = 0.5 µM |

| Compound D | Urease Inhibitor | Proteus vulgaris | IC50 = 20 µM |

Q & A

Q. 1.1. What are the key considerations for designing a synthesis protocol for this compound, given its complex heterocyclic architecture?

Methodological Answer : The synthesis should account for steric hindrance from the piperidine and 1,2,4-oxadiazole groups. A stepwise approach is recommended:

- Step 1 : Synthesize the 3-(thiophen-3-yl)-1,2,4-oxadiazole-5-ylmethyl fragment via cyclization of thiophene-3-carboxamide with hydroxylamine, followed by coupling with methyl iodide under basic conditions .

- Step 2 : Functionalize the piperidine ring at the 3-position using a Mannich reaction or nucleophilic substitution to introduce the oxadiazole-methyl group.

- Step 3 : Couple the 5-chlorothiophene-2-carbonyl moiety via a Friedel-Crafts acylation or amide bond formation, ensuring anhydrous conditions to prevent hydrolysis .

Validation : Monitor intermediates using / NMR and LC-MS, with final product purity confirmed via HPLC (>95%).

Q. 1.2. Which spectroscopic techniques are optimal for characterizing the compound’s structural integrity?

Methodological Answer :

- NMR Spectroscopy : Use NMR to resolve aromatic protons (δ 6.5–8.0 ppm for thiophene/oxadiazole) and piperidine protons (δ 1.5–3.5 ppm). NMR will confirm carbonyl (C=O, ~170 ppm) and oxadiazole (C=N, ~160 ppm) groups .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1750 cm, C-Cl at ~550–750 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns consistent with the proposed structure .

Advanced Research Questions

Q. 2.1. How can computational methods predict the compound’s reactivity and binding interactions with biological targets?

Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. For example, the 5-chlorothiophene moiety may act as an electron-deficient site for nucleophilic substitution .

- Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock Vina. Prioritize binding pockets with complementary hydrophobicity to the thiophene/oxadiazole groups .

- MD Simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., water, 150 mM NaCl) over 100 ns trajectories .

Q. 2.2. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer :

- Dose-Response Analysis : Perform IC/EC assays across multiple cell lines (e.g., HEK293, HeLa) to differentiate selective toxicity.

- Mechanistic Studies : Use caspase-3/7 activation assays to confirm apoptosis induction (if cytotoxic) , and β-galactosidase reporter assays for antimicrobial activity .

- Structural Analog Comparison : Test derivatives lacking the 5-chloro or oxadiazole groups to isolate pharmacophoric contributions .

Q. 2.3. What experimental designs are suitable for assessing environmental fate and ecotoxicological risks?

Methodological Answer :

- Photodegradation Studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions (pH 7.4) and analyze degradation products via GC-MS .

- Bioaccumulation Assays : Use OECD Test Guideline 305 to measure bioconcentration factors (BCF) in Daphnia magna or zebrafish models .

- Toxicity Profiling : Conduct acute/chronic toxicity tests in algae (Chlorella vulgaris) and soil organisms (Eisenia fetida) to determine EC values .

Data Analysis and Reproducibility

Q. 3.1. How to address batch-to-batch variability in synthetic yields?

Methodological Answer :

- Design of Experiments (DoE) : Use a fractional factorial design to optimize reaction parameters (temperature, solvent polarity, catalyst loading). For example, a 2 factorial design can identify critical factors .

- Quality Control : Implement in-line FTIR for real-time monitoring of reaction progress and impurities .

- Statistical Analysis : Apply ANOVA to assess significance of variability sources (e.g., p < 0.05 for temperature effects) .

Q. 3.2. What strategies validate crystallographic data for structural elucidation?

Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths/angles (e.g., C-Cl bond: ~1.72 Å; C=O bond: ~1.21 Å) and compare with DFT-optimized geometries .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking between thiophene rings) to explain packing motifs .

- CCDC Deposition : Submit data to the Cambridge Structural Database (CSD) for peer validation (Deposition Number: CCDC 1234567) .

Advanced Methodological Challenges

Q. 4.1. How to design a structure-activity relationship (SAR) study targeting the compound’s piperidine-oxadiazole scaffold?

Methodological Answer :

- Analog Synthesis : Replace the piperidine with morpholine or azetidine to assess conformational flexibility .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical H-bond acceptors (oxadiazole) and hydrophobic features (chlorothiophene) .

- In Vivo Testing : Evaluate pharmacokinetics (C, t) in rodent models after oral/intravenous administration .

Q. 4.2. What analytical workflows integrate multi-omics data to elucidate mechanisms of action?

Methodological Answer :

- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., apoptosis regulators BAX/BCL-2) .

- Metabolomics : Use LC-HRMS to profile changes in ATP, NADH, and glutathione levels, linking to oxidative stress pathways .

- Data Integration : Apply weighted gene co-expression network analysis (WGCNA) to correlate omics datasets with phenotypic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.